5H-Octafluoropentanoic acid chemical properties
5H-Octafluoropentanoic acid chemical properties
An In-Depth Technical Guide to 5H-Octafluoropentanoic Acid
Abstract: 5H-Octafluoropentanoic acid (5H-PFPeA) is a partially fluorinated carboxylic acid of significant interest in chemical research and as a synthon for advanced materials and pharmaceutical development. Its unique structure, combining a hydrophilic carboxyl group with a rigid, lipophilic fluorinated carbon chain, imparts distinct physicochemical properties. This guide provides a comprehensive overview of the core chemical properties, reactivity, analytical methodologies, and safety considerations for 5H-PFPeA, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
5H-Octafluoropentanoic acid is a five-carbon carboxylic acid in which eight hydrogen atoms have been substituted by fluorine atoms, leaving a single proton at the terminal (omega) position. This structure results in a molecule with a highly acidic head and a fluorinated tail.
Common Synonyms: 2,2,3,3,4,4,5,5-Octafluoropentanoic Acid, ω-Hydrooctafluorovaleric Acid, 5H-PFPeA[1][2][3] CAS Number: 376-72-7[2][3][4]
The fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₈O₂ | [1][3][4] |
| Molecular Weight | 246.06 g/mol | [2][3][4] |
| Canonical SMILES | O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)F | [1] |
| InChI Key | VGFKXVSMDOKOJZ-UHFFFAOYSA-N | [1] |
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C3 [label="C", pos="0,3!", fillcolor="#202124", fontcolor="#FFFFFF"]; F3 [label="F", pos="-0.8,3.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="F", pos="0.8,3.8!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C4 [label="C", pos="0,4.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; F5 [label="F", pos="-0.8,5.3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F6 [label="F", pos="0.8,5.3!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C5 [label="C", pos="0,6!", fillcolor="#202124", fontcolor="#FFFFFF"]; F7 [label="F", pos="-0.8,6.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F8 [label="F", pos="0.8,6.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_C [label="H", pos="0,7.2!", fillcolor="#FFFFFF", fontcolor="#202124"];
// Bonds C1 -- O1 [label=""]; C1 -- O2 [label="="]; O2 -- H_O [style=dotted]; // Representing the acidic proton loosely
C1 -- C2; C2 -- F1; C2 -- F2; C2 -- C3; C3 -- F3; C3 -- F4; C3 -- C4; C4 -- F5; C4 -- F6; C4 -- C5; C5 -- F7; C5 -- F8; C5 -- H_C; }
Caption: Chemical structure of 5H-Octafluoropentanoic acid.
Physicochemical Properties
The physical properties of 5H-PFPeA are dictated by the strong polarity of the carboxylic acid group and the high electronegativity of the fluorine atoms. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Neat / Liquid | [1] |
| Melting Point | 0°C | [4] |
| Boiling Point | 155-160°C | [4] |
| Density | 1.725 g/cm³ | [4] |
Chemical Reactivity and Stability
Acidity and Reactivity of the Carboxyl Group
The electron-withdrawing effect of the octafluoroalkyl chain significantly increases the acidity of the carboxylic proton compared to its non-fluorinated analogue, pentanoic acid. This enhanced acidity makes it a stronger proton donor and facilitates reactions typical of carboxylic acids, such as:
-
Deprotonation: Readily forms carboxylate salts with bases.
-
Esterification: Reacts with alcohols, often under acidic catalysis, to form esters.
-
Amide Formation: Can be converted to an acyl chloride or activated with coupling agents to react with amines, forming amides. This is a cornerstone of peptide synthesis and linker chemistry in drug development.
Thermal Stability and Decomposition
While generally stable under normal conditions, thermal decomposition of per- and polyfluoroalkyl substances (PFAS) can occur at elevated temperatures.[5] In an inert atmosphere (pyrolysis), decomposition of similar perfluorocarboxylic acids (PFCAs) is initiated by HF elimination.[5] In the presence of oxygen (combustion), decomposition can be more complete, yielding products like carbonyl fluoride (COF₂) at lower temperatures and reacting with silica-based containers at higher temperatures.[5] The high thermal stability of pyrolysis byproducts often results in poor defluorination.[5]
Caption: General reactivity pathways of 5H-Octafluoropentanoic acid.
Spectroscopic Profile for Structural Elucidation
The unique structure of 5H-PFPeA gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and purity assessment.
-
¹H NMR Spectroscopy: A single, complex multiplet is expected for the lone proton at the C-5 position, shifted downfield due to the influence of the adjacent fluorine atoms. The signal from the acidic proton of the carboxyl group is typically broad and may exchange with deuterated solvents.
-
¹³C NMR Spectroscopy: Distinct signals are expected for each of the five carbon atoms. The carbonyl carbon (C=O) will appear significantly downfield. The fluorinated carbons will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR Spectroscopy: Multiple signals are expected, corresponding to the different fluorine environments along the alkyl chain. The coupling between non-equivalent fluorine atoms provides detailed structural information.
-
Infrared (IR) Spectroscopy: Key absorption bands include a broad peak for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp, strong peak for the C=O stretch (approx. 1700-1750 cm⁻¹), and very strong, complex absorptions in the fingerprint region for the C-F bonds (approx. 1100-1300 cm⁻¹).[6]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable. Common fragmentation patterns involve the loss of the carboxyl group (-COOH) and successive losses of CF₂ units.
Analytical Methodologies: Purity Assessment by HPLC-UV
Ensuring the purity of starting materials is critical in drug development. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. For a non-volatile, UV-active compound like 5H-PFPeA, reverse-phase HPLC with UV detection is a suitable technique.
Protocol: Purity Determination via Reverse-Phase HPLC-UV
1. Principle: The sample is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The carboxylic acid group provides a chromophore for UV detection. This protocol is designed as a self-validating system by including a system suitability check.
2. Materials & Reagents:
-
5H-Octafluoropentanoic Acid sample
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water (18 MΩ·cm), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Step-by-Step Procedure:
- Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Causality: Formic acid is added to acidify the mobile phase, ensuring the carboxylic acid of the analyte is fully protonated. This results in a single, well-defined chromatographic peak and improves peak shape.
- Standard/Sample Preparation:
- Prepare a stock solution of 5H-PFPeA in Mobile Phase A at approximately 1 mg/mL.
- From the stock, prepare a working solution at 100 µg/mL for analysis.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
- System Suitability Test (SST):
- Perform five replicate injections of the working standard solution.
- Trustworthiness: The Relative Standard Deviation (RSD) of the peak area and retention time should be less than 2.0%. This confirms the system is performing consistently before analyzing unknown samples.
- Analysis and Data Processing:
Inject the sample solution.
Integrate all peaks in the chromatogram.
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Caption: Workflow for purity assessment of 5H-PFPeA by HPLC-UV.
Applications in Research and Drug Development
5H-Octafluoropentanoic acid is primarily utilized as a valuable research chemical and a versatile building block in organic synthesis.[1][7]
-
Fluorine Chemistry: The incorporation of fluorine into organic molecules is a prevalent strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[8] 5H-PFPeA serves as a readily available source for introducing a short, fluorinated chain into a larger molecule.
-
Linker Chemistry: Bifunctional molecules are essential in modern drug discovery for creating complex constructs like antibody-drug conjugates (ADCs) or PROTACs.[9] The carboxylic acid group of 5H-PFPeA can be readily functionalized to attach to one part of a system, while the terminal C-H bond, though less reactive, could potentially be functionalized for further conjugation, creating a fluorinated linker. Its derivatives are key components in "click chemistry" applications, which expedite the drug discovery process.[10][11]
Safety, Handling, and Disposal
As a corrosive and hazardous chemical, strict adherence to safety protocols is mandatory when working with 5H-Octafluoropentanoic acid.
7.1 Hazard Identification
-
GHS Classification: Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[2][12]
-
Primary Hazards: Corrosive.[4]
7.2 Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors or mists.[12][13]
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[13]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12][14]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[12]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
7.3 Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[13][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] Do not release into the environment.[12]
Caption: A workflow for the safe handling and disposal of 5H-PFPeA.
Conclusion
5H-Octafluoropentanoic acid is a specialized chemical with a well-defined set of properties that make it highly useful for advanced chemical synthesis. Its strong acidity, distinct spectroscopic signature, and defined reactivity profile allow for its controlled use in research. For professionals in drug development, its capacity to introduce fluorinated moieties into larger molecules makes it a valuable tool. However, its corrosive nature necessitates rigorous adherence to safety and handling protocols to ensure safe and effective utilization in the laboratory.
References
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5H-Octafluoropentanoic acid | C5H2F8O2 | CID 120227. PubChem - NIH. [Link]
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Applications of fluorine-containing amino acids for drug design. PubMed, European Journal of Medicinal Chemistry. [Link]
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Recent applications of click chemistry in drug discovery. PubMed, Expert Opinion on Drug Discovery. [Link]
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Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed, Environmental Science & Technology. [Link]
-
Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]
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Spec Ir NMR Spectra Tables PDF. Scribd. [Link]
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